molecular formula C16H14O4 B14635224 2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one CAS No. 52602-18-3

2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one

Cat. No.: B14635224
CAS No.: 52602-18-3
M. Wt: 270.28 g/mol
InChI Key: JIVDBAGZANIYPX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxin derivatives. This compound is characterized by a benzodioxin ring system substituted with a benzyloxy group and a methyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-benzyloxypyridine as a starting material. The reaction conditions often include the use of solvents like toluene or trifluorotoluene and reagents such as methyl triflate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary, with some requiring acidic or basic environments, while others proceed under neutral conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets. The compound can undergo electrophilic substitution reactions, which introduce functional groups that can interact with biological molecules. The pathways involved in these reactions include the activation of aromatic rings and the formation of reactive intermediates .

Comparison with Similar Compounds

Properties

CAS No.

52602-18-3

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-methyl-2-phenylmethoxy-1,3-benzodioxin-4-one

InChI

InChI=1S/C16H14O4/c1-16(18-11-12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)15(17)20-16/h2-10H,11H2,1H3

InChI Key

JIVDBAGZANIYPX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OCC3=CC=CC=C3

Origin of Product

United States

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